molecular formula C12H18N2O B8325153 N-(5-ethylpyridin-2-yl)pivalamide

N-(5-ethylpyridin-2-yl)pivalamide

Cat. No.: B8325153
M. Wt: 206.28 g/mol
InChI Key: UIJFHXYTERGFFD-UHFFFAOYSA-N
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Description

N-(5-ethylpyridin-2-yl)pivalamide is a pyridine derivative featuring a pivalamide (2,2-dimethylpropanamide) group attached to the 2-position of a pyridine ring, with an ethyl substituent at the 5-position. Pyridinyl pivalamides are critical intermediates in organic synthesis, particularly for lithiation reactions that enable the formation of complex heterocycles . The ethyl substituent at the 5-position likely influences steric and electronic properties, affecting reactivity in lithiation or coupling reactions.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(5-ethylpyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H18N2O/c1-5-9-6-7-10(13-8-9)14-11(15)12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15)

InChI Key

UIJFHXYTERGFFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)NC(=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The 2017 Catalog of Pyridine Compounds lists several pyridinyl pivalamides with substituents at the 5-position, enabling direct structural and functional comparisons (Table 1) .

Table 1: Key Structural Analogs of N-(5-ethylpyridin-2-yl)pivalamide

Compound Name Substituent at Pyridine 5-Position Molecular Formula Molecular Weight
N-(5-hydroxypyridin-2-yl)pivalamide -OH C₁₁H₁₆N₂O₂ 208.26 g/mol
N-(5-fluoropyridin-2-yl)pivalamide -F C₁₁H₁₅FN₂O 210.25 g/mol
N-(5-methoxypyridin-2-yl)pivalamide -OCH₃ C₁₂H₁₈N₂O₂ 222.28 g/mol
N-(5-(dimethoxymethyl)pyridin-2-yl)pivalamide -CH(OCH₃)₂ C₁₄H₂₁N₂O₃ 265.33 g/mol
This compound (hypothetical) -C₂H₅ C₁₂H₁₈N₂O 206.28 g/mol*

*Hypothetical molecular weight calculated based on structural similarity.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -F) increase the pyridine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity .
  • Solubility : Hydroxyl or methoxy groups improve water solubility, whereas hydrophobic groups like ethyl or pivalamide reduce it .

Reactivity in Lithiation Reactions

N-(pyridin-2-yl)pivalamides are widely used in lithiation reactions to generate dilithium intermediates for synthesizing pyridine-fused heterocycles . For example:

  • N-(3-lithiopyridin-2-yl)pivalamide reacts with α-keto esters to form α-hydroxy esters, which cyclize into 3-hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones .
  • This compound ’s ethyl group may hinder lithiation at the 3-position due to steric crowding, contrasting with smaller substituents like -F or -OCH₃, which facilitate such reactions .

Commercial Availability and Pricing

Table 2: Pricing of Selected Pyridinyl Pivalamides

Compound Name Catalog Number 1 g Price (USD) 5 g Price (USD) 25 g Price (USD)
N-(5-fluoropyridin-2-yl)pivalamide HB180 500 2,000 6,000
N-(5-hydroxypyridin-2-yl)pivalamide HB232 240 960 3,000
N-(3-iodo-4-methoxypyridin-2-yl)pivalamide HB232 240 960 3,000

Higher prices for halogenated derivatives (e.g., iodo, fluoro) reflect the cost of halogenation steps .

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